BenchChemオンラインストアへようこそ!

2-(2-Toluidino)nicotinic acid

HCA2 GPR109A niacin receptor

This dechlorinated clonixin analog delivers 15.6-fold enhanced HCA2 receptor binding (IC₅₀ 21 nM, EC₅₀ 70 nM) versus clonixin. It is the official Clonixin Impurity 1—non-discretionary for ANDA/DMF impurity profiling under ICH Q3A/Q3B—and a superior SAR scaffold for niacin receptor research. Unlike clonixin, it produces analgesia without COX-mediated anti-inflammatory or ulcerogenic effects, enabling clean mechanistic pain studies. The microwave-assisted aqueous synthesis benchmark (93% yield) supports green chemistry route optimization. Supplied ≥98% purity with full characterization data for immediate QC, method validation, or discovery deployment.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 17782-05-7
Cat. No. B186654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Toluidino)nicotinic acid
CAS17782-05-7
Synonyms2-(2-methyl-anilino)-nicotinic acid
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C13H12N2O2/c1-9-5-2-3-7-11(9)15-12-10(13(16)17)6-4-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17)
InChIKeyZAYXWXOVWFNPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Toluidino)nicotinic Acid (CAS 17782-05-7): A Dechlorinated Anilinonicotinic Acid Scaffold with Differential HCA2 Receptor Pharmacology


2-(2-Toluidino)nicotinic acid (IUPAC: 2-(2-methylanilino)pyridine-3-carboxylic acid; synonym: Dechloro Chlonixin) is a synthetic 2-anilinonicotinic acid derivative belonging to the fenamate-adjacent class of N-arylaminopyridine-carboxylic acids. It is the direct dechlorinated analog of the NSAID clonixin (2-(2-methyl-3-chloroanilino)nicotinic acid) and shares the nicotinic acid core scaffold with niflumic acid [1]. Unlike classical fenamates built on an anthranilic acid core, this compound incorporates a pyridine ring, which alters its hydrogen-bonding synthon preferences in the solid state and its electronic interaction profile with biological targets [2]. The compound is cataloged as Clonixin Impurity 1 and is supplied as a fully characterized reference standard for pharmaceutical quality control applications [3].

Why Clonixin, Niflumic Acid, or Niacin Cannot Substitute for 2-(2-Toluidino)nicotinic Acid in HCA2-Targeted Research or Reference Standard Applications


Although 2-(2-toluidino)nicotinic acid shares a common 2-anilinonicotinic acid backbone with clonixin and niflumic acid, a single atomic difference—the absence of the 3-chloro substituent on the aniline ring vs. clonixin—produces a ~15.6-fold enhancement in HCA2 receptor binding affinity measured under identical assay conditions [1]. Furthermore, the original composition-of-matter patent explicitly distinguishes this compound from other anilinonicotinic acids by its unexpected functional selectivity: it produces analgesia without concomitant anti-inflammatory or ulcerogenic effects, whereas the broader class (including clonixin) is primarily anti-inflammatory with only secondary analgesic activity [2]. This dual differentiation—quantitative at HCA2 and qualitative in functional pharmacology—means that procurement of clonixin or niflumic acid cannot replicate the experimental outcomes achievable with this specific dechlorinated scaffold .

Quantitative Evidence Guide: Measured Differentiation of 2-(2-Toluidino)nicotinic Acid Against Closest Structural Analogs


HCA2 Receptor Binding Affinity: 15.6-Fold Higher than Clonixin in Identical Radioligand Displacement Assay

In a direct head-to-head comparison using the same ChEMBL-deposited assay (CHEMBL_1705580), 2-(2-toluidino)nicotinic acid displaces [5,6-³H]-nicotinic acid from recombinant human HCA2 receptor with an IC₅₀ of 21 nM, compared to 327 nM for its 3-chloro-substituted analog clonixin [1][2]. This represents a 15.6-fold improvement in binding affinity attributable solely to deletion of the chlorine atom at the 3-position of the aniline ring.

HCA2 GPR109A niacin receptor radioligand binding SAR

HCA2 Functional Agonist Activity: 14.4-Fold Higher Potency than Clonixin in cAMP Assay

In the same experimental entry (ChEMBL assay CHEMBL_1705580, assay ID 2), functional agonist activity at recombinant human HCA2 receptor was assessed by reduction of forskolin-stimulated cAMP accumulation. The target compound showed an EC₅₀ of 70 nM, whereas clonixin required 1,010 nM to achieve the same effect—a 14.4-fold difference in functional potency that mirrors the binding affinity separation [1][2].

cAMP functional assay HCA2 agonism Gαi-coupled GPCR forskolin-stimulated

Functional Selectivity: Analgesic Activity Without Concomitant Anti-Inflammatory or Ulcerogenic Effects—A Class-Defying Profile

The foundational patent (US3686406A) reports that 2-(2-methylanilino)-nicotinic acid produces significant analgesia in the standard yeast paw test in mammals at 10–40 mg/kg without concomitant anti-inflammatory or ulcerogenic effects [1]. This stands in marked contrast to other anilinonicotinic acids (including clonixin and niflumic acid), which are described in the same patent as 'primarily useful as anti-inflammatory agents and only secondarily, if at all, as analgesics' [1]. This functional dissociation—analgesia without anti-inflammatory activity—is explicitly characterized as 'quite unexpected' within the anilinonicotinic acid class.

analgesic anti-inflammatory dissociation ulcerogenicity yeast paw test NSAID differentiation

Green Synthesis: 93% Yield via Microwave-Assisted Amination in Water vs. Traditional High-Temperature Melt Condensation

A microwave-assisted synthetic route for 2-(2-toluidino)nicotinic acid achieves 93% isolated yield using potassium carbonate as base in water at 150°C for 1 hour under microwave irradiation . By comparison, the traditional melt condensation method described in the original patent requires heating 2-chloronicotinic acid with o-toluidine to 160–230°C without solvent, with reaction completion evidenced by a temperature drop and subsequent multi-step extractive workup, typically producing lower yields due to thermal decomposition and requiring organic solvent extraction [1].

microwave-assisted synthesis green chemistry water-mediated reaction 2-arylaminonicotinic acid process chemistry

Regulatory Utility: Validated Reference Standard for Clonixin Impurity Profiling in ANDA/DMF Submissions

2-(2-Toluidino)nicotinic acid is formally designated as 'Clonixin Impurity 1' (Dechloro Chlonixin) and is supplied as a fully characterized reference standard compliant with regulatory guidelines for ANDA and DMF submissions [1]. It serves as a critical reference material for analytical method development, method validation, and quality control during clonixin API synthesis and formulation, with traceability against pharmacopeial standards (USP or EP) available . This regulatory designation is unique to this compound among its close structural analogs.

reference standard impurity profiling ANDA DMF pharmaceutical quality control method validation

Lipophilicity Differentiation from Niflumic Acid: LogP ~2.9–3.2 vs. ~3.6–4.7, Impacting BBB Penetration and Formulation

The predicted LogP of 2-(2-toluidino)nicotinic acid is 2.90–3.2 [1], which is substantially lower than the experimentally determined LogP of niflumic acid (~3.6 for the neutral microspecies; log P_N = 4.69 for the non-charged form) [2]. This approximately 0.7–1.5 log unit reduction in lipophilicity arises from replacement of the 3-CF₃ substituent (niflumic acid) with a 2-CH₃ group and absence of halogen, predicting significantly lower CNS penetration, different tissue distribution kinetics, and distinct formulation requirements.

lipophilicity LogP partition coefficient niflumic acid blood-brain barrier drug-likeness

High-Value Application Scenarios for 2-(2-Toluidino)nicotinic Acid Based on Differentiated Evidence


HCA2/GPR109A Agonist Probe Development for Lipid Metabolism and Atheroprotection Studies

With an HCA2 IC₅₀ of 21 nM and EC₅₀ of 70 nM—representing a 15.6-fold binding affinity improvement over clonixin measured in the same assay [1]—2-(2-toluidino)nicotinic acid serves as a superior starting scaffold for structure-activity relationship (SAR) campaigns targeting the niacin receptor. Its potency approaches that of endogenous niacin (EC₅₀ ~8–100 nM across various assays) while offering a synthetically tractable anilinonicotinic acid core distinct from the biphenyl anthranilic acid series [2]. Researchers investigating HCA2-mediated adiponectin secretion, lipolysis inhibition, or neuroprotective macrophage polarization should prioritize this compound over clonixin or niflumic acid.

Mechanistic Pain Research Requiring Analgesic Activity Dissociated from Anti-Inflammatory Confounding

The patent-established finding that 2-(2-toluidino)nicotinic acid produces analgesia at 10–40 mg/kg without anti-inflammatory or ulcerogenic effects [1] creates a unique experimental tool. In pain pathway studies where NSAID-class COX inhibition would confound interpretation, this compound enables isolation of analgesic mechanisms independent of prostaglandin suppression. This contrasts sharply with clonixin, which non-selectively inhibits COX-1 and COX-2 (IC₅₀ values of 2.4 and 24.6 µg/mL, respectively, for the lysine salt) and carries the expected GI ulcerogenicity of classical NSAIDs [2].

Pharmaceutical QC and Regulatory: Impurity Reference Standard for Clonixin API Manufacturing

As the officially designated Clonixin Impurity 1 (Dechloro Chlonixin), this compound is an essential reference material for any pharmaceutical manufacturer developing or producing clonixin (lysine clonixinate) drug substance or drug product [1]. It is required for analytical method validation, impurity profiling, stability studies, and regulatory submissions (ANDAs, DMFs). Procurement is non-discretionary for QC laboratories operating under ICH Q3A/Q3B impurity guidelines for clonixin-containing formulations. No close analog can substitute for this specific regulatory function [2].

Sustainable Process Chemistry: Green Synthetic Route Benchmarking for 2-Anilinonicotinic Acid Libraries

The microwave-assisted, aqueous-phase synthesis delivering 93% yield for this compound [1] establishes a benchmark for environmentally friendly production of 2-arylaminonicotinic acid libraries. This route uses water as the sole solvent, avoids transition metal catalysts, and completes in 1 hour at 150°C—conditions dramatically milder than the traditional 160–230°C melt condensation requiring benzene extraction [2]. Process chemistry groups evaluating scalable routes to anilinonicotinic acid building blocks can use this compound's synthetic pathway as a green chemistry reference standard for reaction optimization and cost modeling.

Quote Request

Request a Quote for 2-(2-Toluidino)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.